molecular formula C8H14N2O B13950468 1-(1-isopropyl-1H-imidazol-2-yl)ethanol

1-(1-isopropyl-1H-imidazol-2-yl)ethanol

Cat. No.: B13950468
M. Wt: 154.21 g/mol
InChI Key: BEIWJNZSMYPYGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Isopropyl-1H-imidazol-2-yl)ethanol is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This specific compound features an isopropyl group attached to the nitrogen at position 1 and an ethanol group at position 2 of the imidazole ring. Imidazoles are known for their broad range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of 1-(1-isopropyl-1H-imidazol-2-yl)ethanol can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach includes the condensation of aldehydes with 2-aminobenzylalcohol, followed by reaction with tosylamine to form the desired imidazole derivative . Industrial production methods often involve multi-step processes that ensure high yields and purity of the final product.

Chemical Reactions Analysis

1-(1-Isopropyl-1H-imidazol-2-yl)ethanol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(1-Isopropyl-1H-imidazol-2-yl)ethanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-isopropyl-1H-imidazol-2-yl)ethanol involves its interaction with specific molecular targets and pathways. In biological systems, imidazole derivatives often act by inhibiting enzymes or interfering with cellular processes. For example, they can inhibit cytochrome P450 enzymes, leading to altered metabolism of drugs and other compounds . The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

1-(1-Isopropyl-1H-imidazol-2-yl)ethanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

1-(1-propan-2-ylimidazol-2-yl)ethanol

InChI

InChI=1S/C8H14N2O/c1-6(2)10-5-4-9-8(10)7(3)11/h4-7,11H,1-3H3

InChI Key

BEIWJNZSMYPYGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CN=C1C(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.